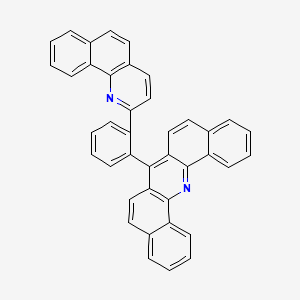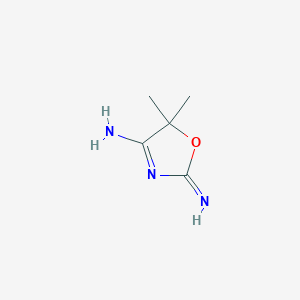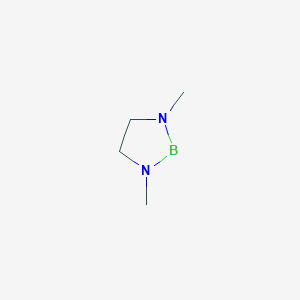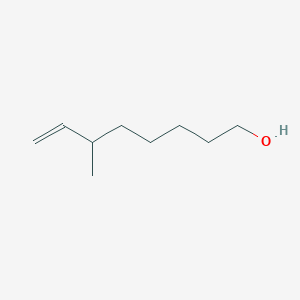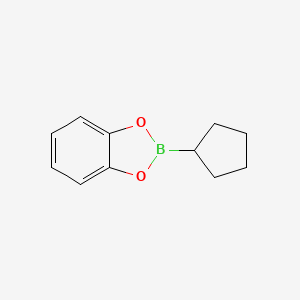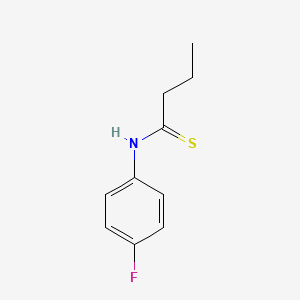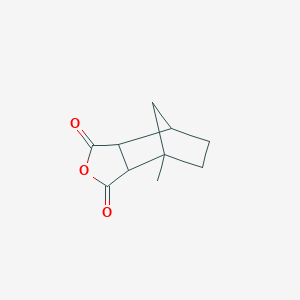
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione involves several synthetic routes. One common method includes the hydrogenation of methylphthalic anhydride under specific conditions . The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired product . Industrial production methods often involve large-scale hydrogenation reactors to ensure efficient and consistent production .
Analyse Des Réactions Chimiques
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions . The major products formed from these reactions vary depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s anhydride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines and alcohols . This reactivity is exploited in various chemical processes and applications .
Comparaison Avec Des Composés Similaires
4-Methylhexahydro-4,7-methano-2-benzofuran-1,3-dione can be compared with other similar compounds such as:
Hexahydro-4-methylphthalic anhydride: Similar in structure but differs in the position of the methyl group.
Hexahydro-1-methylphthalic anhydride: Another isomer with a different methyl group position.
Hexahydro-3-methylphthalic anhydride: Yet another isomer with distinct properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique reactivity and properties compared to its isomers .
Propriétés
Numéro CAS |
34301-65-0 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-methyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C10H12O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h5-7H,2-4H2,1H3 |
Clé InChI |
OZEHOHQZIRILDX-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C1)C3C2C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
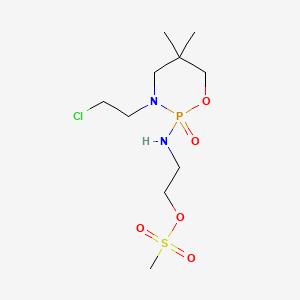
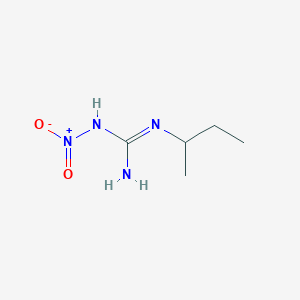
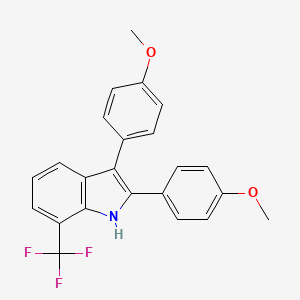
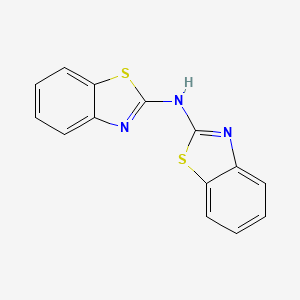
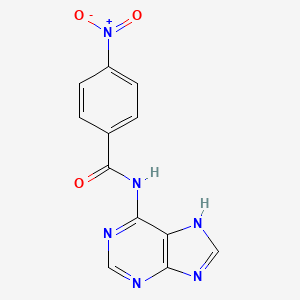
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
